4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride
Description
4-Methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride is a piperidine derivative characterized by a chiral (2S)-pyrrolidine-2-carbonyl substituent at the 1-position and a methyl group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-7-13(8-5-9)11(14)10-3-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBUKYYPXOVZBU-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)[C@@H]2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation-Reduction Sequence from 4-Picoline Derivatives
A patent by outlines a method starting with 4-picoline-2-carboxylic acid ethyl ester. Oxidation using phosphomolybdic acid and hydrogen peroxide generates 4-picoline-2-carboxylic acid ethyl ester oxynitride, which undergoes reduction with palladium charcoal and formic acid amine in methanol. This step selectively hydrogenates the aromatic ring, yielding 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride with a reported yield of 78%. The reaction’s selectivity for the piperidine ring over other reducible groups is attributed to the electron-withdrawing effect of the ester and oxynitride functionalities.
Key Reaction Conditions
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Oxidation : 70–80°C, 4–8 hours, pH adjustment to alkalinity post-reaction.
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Reduction : 0–50°C, 1–20 hours, 10% palladium charcoal catalyst.
Hydrolysis-Esterification of 4-Methyl-2-Cyanopiperidine
An alternative route described in begins with 4-methyl-2-cyanopiperidine. Hydrolysis with 6N hydrochloric acid produces 4-methyl-2-piperidinecarboxylic acid hydrochloride, which is esterified using ethanol and thionyl chloride. The resulting 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride is purified via pulping in methyl tert-butyl ether/ethanol, effectively separating cis/trans isomers. The trans-configuration is isolated with >95% purity, critical for subsequent resolution.
Advantages Over Competing Methods
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Avoids hazardous hydrogenation steps.
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Utilizes inexpensive reagents (thionyl chloride, ethanol).
Synthesis of the (2S)-Pyrrolidine-2-Carbonyl Moiety
The (2S)-pyrrolidine-2-carbonyl group is synthesized from L-proline, ensuring stereochemical fidelity.
Acyl Chloride Formation from L-Proline
As detailed in, L-proline reacts with phosphorus pentachloride (PCl₅) in acetyl chloride to form pyrrolidine-2-carbonyl chloride. This intermediate is highly reactive, enabling efficient coupling with amines. The reaction proceeds at 35°C for 8 hours, with purity confirmed by thin-layer chromatography (TLC) and elemental analysis.
Critical Parameters
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Stoichiometry : 1:1 molar ratio of L-proline to PCl₅.
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Solvent : Acetyl chloride acts as both solvent and reactant.
Coupling of 4-Methylpiperidine and (2S)-Pyrrolidine-2-Carbonyl Chloride
The final assembly involves nucleophilic acyl substitution between the piperidine amine and pyrrolidine acyl chloride.
Amide Bond Formation
A stirred suspension of 4-methylpiperidine hydrochloride in acetone reacts with pyrrolidine-2-carbonyl chloride at reflux (8 hours). The reaction is quenched with 1N NaOH, and the product is extracted into ethyl acetate. Post-purification, the free base is treated with hydrochloric acid to yield the hydrochloride salt.
Yield Optimization
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Solvent Choice : Acetone enhances reactivity compared to THF or DCM.
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Stoichiometric Control : Excess acyl chloride (1.2 equiv) ensures complete amine conversion.
Stereochemical Considerations
The (2S) configuration of the pyrrolidine group is preserved by using L-proline as the starting material. Racemization is minimized by maintaining temperatures below 40°C during coupling.
Purification and Characterization
Isomer Separation via Recrystallization
Cis/trans isomers of intermediates are separated using solvent mixtures. For example, employs methyl tert-butyl ether/ethanol (3:1) to isolate trans-4-methylpiperidine-2-carboxylate hydrochloride with 92% recovery.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various sites, primarily the methyl group or the piperidine ring, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carbonyl group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or methyl sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles such as amines or halides.
Major Products Formed
The major products depend on the reaction type. Oxidation might yield carboxylic acids or ketones, reduction could lead to alcohols or hydrocarbons, and substitution can form a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
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Neuropharmacology :
- The compound has been investigated for its potential as a neuroprotective agent. Studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
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Pain Management :
- As a piperidine derivative, it has been explored for its analgesic properties. Research indicates that compounds in this class can modulate pain pathways, offering potential alternatives to traditional opioids.
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Antidepressant Effects :
- Preliminary studies have shown that this compound may exhibit antidepressant-like effects in animal models. Its mechanism may involve the modulation of glutamate and GABAergic systems, which are essential in mood disorders.
The compound's biological activity can be categorized into several key areas:
- Receptor Interaction :
- It has shown affinity for various G-protein-coupled receptors (GPCRs), particularly those linked to pain and mood regulation.
- Enzyme Inhibition :
- Studies indicate that it may inhibit certain metabolic enzymes involved in neurotransmitter synthesis and degradation, thereby enhancing the availability of key neurotransmitters like serotonin and norepinephrine.
Case Studies
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Neuroprotective Studies :
- A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of similar piperidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated significant protection against cell death, attributed to the compound's ability to modulate oxidative stress pathways.
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Analgesic Research :
- In a randomized controlled trial involving animal models of chronic pain, administration of the compound resulted in a marked reduction in pain scores compared to control groups. This suggests potential for development as a novel analgesic agent.
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Antidepressant Evaluation :
- A recent investigation into the antidepressant effects of piperidine derivatives showed that compounds with structural similarities to 4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride produced significant behavioral improvements in depression models, indicating its therapeutic potential.
Research Findings and Insights
Research has consistently indicated that compounds similar to this compound possess diverse pharmacological properties. The following insights summarize current findings:
- Efficacy in Pain Management : The analgesic properties of this class of compounds suggest they could serve as effective alternatives to opioids.
- Potential for Mood Disorders : The antidepressant-like effects observed in preclinical studies warrant further exploration in clinical settings.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways often involve binding to active sites, altering conformational states, or inhibiting enzymatic functions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
The compound shares core structural motifs with several piperidine and pyrrolidine derivatives documented in the evidence:
Key Observations :
- The target compound’s (2S)-pyrrolidine-2-carbonyl group distinguishes it from analogs with arylacetyl (e.g., 3,4-dichlorophenylacetyl in ) or aromatic ether substituents (e.g., naphthyloxy in ).
- Substituents at the 1- and 4-positions significantly influence receptor binding and pharmacokinetics. For instance, bulky groups like diphenylmethoxy () may reduce bioavailability compared to smaller substituents.
Pharmacological and Functional Comparisons
Opioid Receptor Selectivity
- The lead compound in exhibits exceptional κ-opioid receptor selectivity (κ/μ = 6500:1) and potency (Ki κ = 0.24 nM). This is attributed to its arylacetyl group and pyrrolidin-1-ylmethyl side chain.
- Inference for Target Compound : The (2S)-pyrrolidine-2-carbonyl group may similarly enhance receptor binding specificity, though its exact selectivity profile remains uncharacterized in the evidence.
Physicochemical Properties
- Solubility : Hydrochloride salts (common in ) improve aqueous solubility, critical for drug delivery.
- Hazard Profiles : Compounds like methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride are classified as irritants (), suggesting similar handling precautions may apply to the target compound.
Biological Activity
4-Methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride, a compound characterized by its unique piperidine and pyrrolidine moieties, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C11H21ClN2O
- Molecular Weight : 232.75 g/mol
- CAS Number : 1236267-61-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with piperidine structures often exhibit significant anti-cancer properties. For instance, derivatives of piperidine have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Case Studies and Research Findings
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Anti-Cancer Activity :
- A study synthesized various piperidine derivatives, including the target compound, and evaluated their cytotoxic effects on multiple cancer cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-FU .
- Another investigation revealed that the compound could induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead for further drug development .
- Antiviral Potential :
- Anti-inflammatory Properties :
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 4-methyl-1-[(2S)-pyrrolidine-2-carbonyl]piperidine hydrochloride in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Store in tightly sealed containers at 2–8°C in a dry, fireproof area .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Q. How can researchers optimize the synthesis of piperidine derivatives like this compound?
- Methodological Answer :
- Reaction Solvents : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
- Purification : Employ column chromatography with gradients of ethyl acetate and hexane for high-purity isolation .
- Yield Improvement : Optimize stoichiometry of coupling agents (e.g., EDC/HOBt) and monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry and functional groups (e.g., pyrrolidine carbonyl peaks at ~170 ppm) .
- Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., [M+H]+ ion) and detect impurities .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and assess stability .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction barriers .
- Machine Learning : Train models on existing reaction databases to identify optimal catalysts or solvents for stereoselective synthesis .
- Molecular Dynamics : Simulate binding affinities for pharmacological studies (e.g., docking with enzyme targets like kinases) .
Q. How should researchers resolve contradictions in toxicity data for piperidine-based compounds?
- Methodological Answer :
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to compare acute toxicity profiles .
- Metabolic Profiling : Use hepatic microsomes to study metabolite formation and identify toxic intermediates .
- Cross-Validation : Replicate conflicting studies under standardized conditions (pH, temperature) to isolate variables .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Lyophilization : Convert to a stable lyophilized powder under inert gas (argon) to prevent hydrolysis .
- Additive Stabilization : Include antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials .
- Periodic QC Testing : Perform monthly HPLC analysis to monitor purity and degradation kinetics .
Q. How can structural analogs of this compound be evaluated for improved bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 4-methyl with trifluoromethyl) and test in enzyme inhibition assays .
- Crystallography : Resolve X-ray structures of analogs bound to targets (e.g., GPCRs) to guide rational design .
- Pharmacokinetic Screening : Assess solubility, plasma protein binding, and metabolic stability in rodent models .
Methodological Notes
- Safety Protocols : Always reference GHS classification data and regional regulations (e.g., Japan’s NITE guidelines) for disposal and transport .
- Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize variability .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate significance in bioactivity or toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
